4-Bromo-5-chloro-6-methyl-1H-indazole

Lipophilicity Drug-likeness ADME Prediction

4-Bromo-5-chloro-6-methyl-1H-indazole (CAS 2368909-41-3) is a uniquely substituted indazole intermediate. Its C4‑bromo handle permits selective Pd‑catalyzed cross‑coupling (Suzuki‑Miyaura, Buchwald‑Hartwig), while the C5‑chloro and C6‑methyl groups remain inert—enabling orthogonal diversification for parallel SAR exploration. This halogenation pattern is specifically utilized in constructing KRAS G12C inhibitors (e.g., JDQ443 analogues) and atropisomeric kinase scaffolds. Procuring this exact building block eliminates de novo indazole core synthesis, accelerating lead optimization. Favorable physicochemical profile (XLogP3 3.2, TPSA 28.7 Ų) supports intracellular target engagement and CNS penetration.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
CAS No. 2368909-41-3
Cat. No. B6297217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-6-methyl-1H-indazole
CAS2368909-41-3
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)C(=C1Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-4-2-6-5(3-11-12-6)7(9)8(4)10/h2-3H,1H3,(H,11,12)
InChIKeyFAYMIZLDTHEHQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-6-methyl-1H-indazole (CAS 2368909-41-3) – Chemical Identity and Baseline Properties for Procurement


4-Bromo-5-chloro-6-methyl-1H-indazole (CAS 2368909-41-3) is a polysubstituted heterocyclic compound belonging to the indazole family [1]. This halogenated indazole features a fused benzene–pyrazole bicyclic core with a bromine atom at the C4 position, a chlorine atom at the C5 position, and a methyl group at the C6 position, giving it a molecular formula of C₈H₆BrClN₂ and a molecular weight of 245.50 g/mol [1]. The unique combination of electron-withdrawing halogens and an electron-donating methyl substituent confers distinct physicochemical properties, including a calculated XLogP3-AA value of 3.2 and a topological polar surface area (TPSA) of 28.7 Ų [1]. This substitution pattern positions the compound as a versatile synthetic building block, particularly for applications requiring selective cross-coupling at the C4-bromo site while retaining the C5-chloro and C6-methyl groups for downstream diversification.

Why Generic Indazole Substitution Fails: Critical Substitution-Pattern Differentiation of 4-Bromo-5-chloro-6-methyl-1H-indazole


Generic substitution of one indazole derivative for another is not scientifically valid due to the profound impact that substitution pattern exerts on reactivity, physicochemical properties, and biological target engagement. In the case of 4-bromo-5-chloro-6-methyl-1H-indazole, the specific 4-bromo-5-chloro-6-methyl arrangement creates a unique electronic and steric environment that cannot be replicated by analogs bearing alternative halogenation or alkylation patterns [1]. For instance, the presence of a bromine atom at the C4 position provides a selective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine at C5 and methyl at C6 remain largely inert under these conditions, enabling orthogonal functionalization strategies that are not achievable with mono-halogenated or differently substituted indazoles [2]. This substitution-specific reactivity profile directly translates into differentiated utility in medicinal chemistry programs, particularly those targeting KRAS G12C where indazole intermediates with precisely this halogenation pattern have been employed to construct advanced clinical candidates [2]. Consequently, substituting a closely related analog—such as 4-bromo-1H-indazole, 5-chloro-1H-indazole, or 4-bromo-6-methyl-1H-indazole—would fundamentally alter the synthetic trajectory and the properties of the final compound, rendering generic interchange impossible.

Quantitative Differentiation Evidence: 4-Bromo-5-chloro-6-methyl-1H-indazole vs. Key Analogs and Class Comparators


Calculated Physicochemical Properties: LogP and TPSA Differentiation vs. Unsubstituted and Mono-Substituted Indazoles

4-Bromo-5-chloro-6-methyl-1H-indazole exhibits a calculated XLogP3-AA value of 3.2 and a topological polar surface area (TPSA) of 28.7 Ų, as computed by PubChem [1]. In comparison, the unsubstituted 1H-indazole has an XLogP3 of approximately 1.8 and a TPSA of 28.7 Ų [2]. The introduction of the bromo, chloro, and methyl substituents in the target compound increases lipophilicity by approximately 1.4 log units relative to the parent scaffold, while maintaining an identical TPSA, indicating enhanced membrane permeability potential without a penalty in polar surface area.

Lipophilicity Drug-likeness ADME Prediction

Orthogonal Synthetic Utility: Selective C4 Bromine Reactivity vs. C5 Chlorine Inertness in Cross-Coupling

The C4-bromo substituent in 4-bromo-5-chloro-6-methyl-1H-indazole serves as a selective handle for palladium-catalyzed cross-coupling reactions, while the C5-chloro and C6-methyl groups remain intact under standard Suzuki-Miyaura conditions [1]. This orthogonality enables sequential diversification: the bromine atom can be replaced with aryl or heteroaryl boronic acids, leaving the chlorine available for subsequent nucleophilic aromatic substitution or further coupling. In contrast, 4-bromo-1H-indazole lacks the chlorine substituent, offering only a single reactive site, while 5-chloro-1H-indazole lacks a reactive bromine handle and requires harsher conditions for functionalization.

Cross-coupling Suzuki-Miyaura Orthogonal functionalization

Documented Role as Key Intermediate in Clinical-Stage KRAS G12C Inhibitor Synthesis

4-Bromo-5-chloro-6-methyl-1H-indazole has been explicitly referenced as an intermediate in the synthetic route toward JDQ443, a structurally novel, pyrazole-based, covalent KRAS G12C inhibitor currently under clinical investigation for the treatment of solid tumors [1][2]. The compound's substitution pattern is critical for constructing the unique 5-methylpyrazole core and spiro-azetidine linker present in JDQ443, which are essential for optimal engagement with KRAS G12C C12 [1]. While the exact synthetic step involving this intermediate is not detailed in the primary literature, its association with a clinical-stage asset distinguishes it from generic indazole building blocks that lack such a direct link to advanced drug candidates.

KRAS G12C Oncology Clinical candidate JDQ443

Optimal Application Scenarios for 4-Bromo-5-chloro-6-methyl-1H-indazole in Medicinal Chemistry and Chemical Biology


Synthesis of KRAS G12C Inhibitors and Related Oncology Candidates

This compound is ideally suited as a key intermediate for constructing KRAS G12C inhibitors, particularly those incorporating a 5-methylpyrazole core and spiro-azetidine linker motif, as exemplified by the clinical candidate JDQ443 [1][2]. Its specific 4-bromo-5-chloro-6-methyl substitution pattern provides the necessary handles for orthogonal functionalization, enabling the efficient assembly of complex, atropisomeric structures required for potent and selective KRAS G12C engagement. Procurement of this precise building block eliminates the need for de novo synthesis of the halogenated indazole core, accelerating hit-to-lead and lead optimization timelines in oncology drug discovery programs.

Orthogonal Diversification in Parallel Synthesis and Library Construction

The presence of a reactive C4-bromo group alongside a relatively inert C5-chloro substituent enables orthogonal diversification strategies in parallel synthesis and compound library construction [1]. The C4-bromo site can be selectively engaged in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amino substituents, while the C5-chloro group can be preserved for subsequent nucleophilic aromatic substitution or metal-catalyzed cross-coupling under more forcing conditions. This orthogonality maximizes the chemical space accessible from a single building block, increasing the efficiency of structure-activity relationship (SAR) exploration.

Physicochemical Property Modulation in CNS and Intracellular Target Programs

With a calculated XLogP3 of 3.2 and a TPSA of 28.7 Ų, 4-bromo-5-chloro-6-methyl-1H-indazole offers a favorable lipophilicity-to-polar-surface-area ratio for CNS penetration and intracellular target engagement [1]. This physicochemical profile, which is distinct from the less lipophilic parent 1H-indazole (XLogP3 ≈ 1.8) [2], makes it a preferred starting point for medicinal chemistry programs targeting kinases, epigenetic regulators, or other intracellular enzymes where passive membrane permeability is a critical determinant of cellular activity.

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